molecular formula C9H5Br2NS B13484396 4,5-Dibromo-3-phenyl-1,2-thiazole

4,5-Dibromo-3-phenyl-1,2-thiazole

Cat. No.: B13484396
M. Wt: 319.02 g/mol
InChI Key: GDUVDFQHOSGVOS-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry and medicinal science. mdpi.comnih.govnih.gov Their prevalence in nature is exemplified by their presence in essential biomolecules like vitamins, alkaloids, and nucleic acids. nih.gov In the realm of synthetic chemistry, heterocycles serve as versatile scaffolds for the development of a vast array of functional molecules. mdpi.com Their unique physicochemical properties, imparted by the presence of heteroatoms such as nitrogen, sulfur, and oxygen, make them indispensable in the creation of pharmaceuticals, agrochemicals, and advanced materials. nih.govmdpi.com Consequently, the synthesis and functionalization of heterocyclic compounds remain a vibrant and critical area of research, driving innovation across the chemical sciences. mdpi.com

Overview of 1,2-Thiazole Chemistry and its Derivatives

The 1,2-thiazole, also known as isothiazole (B42339), is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. First successfully synthesized in 1956, the isothiazole ring system has been the subject of extensive study due to the diverse properties of its derivatives. mdpi.comvulcanchem.com The synthesis of the isothiazole core can be achieved through various cyclization strategies, often involving the formation of the critical S-N bond from appropriately designed acyclic precursors. mdpi.comnih.gov

Key synthetic approaches include:

Intramolecular Cyclization: Often involving oxidation of precursors like 3-aminopropenethiones. mdpi.com

(3+2)-Heterocyclization: Combining a three-atom fragment with a two-atom fragment, such as the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate. mdpi.comresearchgate.net

Ring Transformations: Conversion of other heterocyclic systems into the isothiazole ring. researchgate.net

Isothiazole derivatives are known to participate in a range of chemical transformations, including electrophilic substitution and reactions involving functional groups attached to the ring. vulcanchem.com The reactivity of the ring is influenced by the substituents present, making it a tunable scaffold for chemical synthesis. researchgate.net

Strategic Importance of Halogenation in Heterocyclic Scaffolds

Halogenation is a powerful and widely used strategy in organic synthesis to modify and functionalize heterocyclic compounds. The introduction of halogen atoms (F, Cl, Br, I) onto a heterocyclic scaffold can profoundly alter its physical, chemical, and biological properties. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

From a synthetic standpoint, halogen atoms are exceptionally useful as they serve as versatile handles for further molecular elaboration. researchgate.net They are excellent leaving groups in nucleophilic substitution reactions and are key participants in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. mdpi.com This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic ring. The site-specific introduction of halogens, therefore, provides a gateway to a vast chemical space for creating novel compounds with tailored properties. mdpi.com

Rationale for Focused Research on 4,5-Dibromo-3-phenyl-1,2-thiazole (B6192005)

While specific research literature on this compound is not widely available, a strong rationale for its investigation can be constructed from the known principles of heterocyclic and medicinal chemistry. uni.lu The compound combines three key structural features: the 1,2-thiazole core, a phenyl substituent, and two bromine atoms.

The 1,2-thiazole ring itself is a component of various biologically active compounds. mdpi.comvulcanchem.com The phenyl group at the 3-position provides a significant structural motif that can engage in various intermolecular interactions. The most synthetically significant feature, however, is the presence of two bromine atoms at the C4 and C5 positions.

The dibrominated structure of this compound makes it a highly attractive building block for synthetic chemistry. These two halogen atoms can be selectively addressed in sequential cross-coupling reactions, allowing for the controlled, stepwise introduction of different aryl or alkyl groups. mdpi.com This capability is invaluable for creating libraries of complex, trisubstituted 1,2-thiazole derivatives for structure-activity relationship (SAR) studies in drug discovery or for the development of new organic materials with specific electronic or photophysical properties. Therefore, focused research on this compound is justified by its potential as a versatile intermediate for accessing novel and potentially functional molecules.

Compound Data Tables

The following tables provide available data for this compound and related compounds.

Table 1: Physicochemical and Predicted Data for this compound. uni.lu
PropertyValue
Molecular FormulaC₉H₅Br₂NS
Molecular Weight319.02 g/mol
Monoisotopic Mass316.85095 Da
IUPAC NameThis compound
InChI KeyGDUVDFQHOSGVOS-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=NSC(=C2Br)Br
Predicted XlogP4.4
Table 2: General Reactivity of Halogenated Isothiazoles.
Reaction TypeDescriptionSignificance
Nucleophilic Aromatic Substitution (SNAr)Halogen atoms on the isothiazole ring, particularly when activated by electron-withdrawing groups, can be displaced by various nucleophiles (e.g., amines, thiols). researchgate.netAllows for direct introduction of diverse functional groups.
Suzuki-Miyaura CouplingPalladium-catalyzed reaction of bromo- or iodoisothiazoles with boronic acids or esters to form C-C bonds. mdpi.comA powerful method for creating aryl- or vinyl-substituted isothiazoles.
Heck ReactionPalladium-catalyzed coupling of haloisothiazoles with alkenes. mdpi.comForms new carbon-carbon bonds by attaching alkenyl substituents.
Stille CouplingPalladium-catalyzed cross-coupling with organotin compounds. mdpi.comAnother versatile method for C-C bond formation, often complementary to Suzuki coupling.
Metal-Halogen ExchangeTreatment with organolithium reagents can replace a bromine or iodine atom with lithium, creating a nucleophilic center for reaction with electrophiles.Enables further functionalization by reaction with a wide range of electrophilic partners.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Br2NS

Molecular Weight

319.02 g/mol

IUPAC Name

4,5-dibromo-3-phenyl-1,2-thiazole

InChI

InChI=1S/C9H5Br2NS/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H

InChI Key

GDUVDFQHOSGVOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2Br)Br

Origin of Product

United States

Synthetic Methodologies for 4,5 Dibromo 3 Phenyl 1,2 Thiazole and Analogous Systems

Direct Halogenation Strategies on Thiazole (B1198619) Precursors

Direct halogenation is a common method for introducing halogen atoms onto heterocyclic rings. The success of this approach hinges on the reactivity of the thiazole ring and the ability to control the position of substitution (regioselectivity).

The 1,2-thiazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions like bromination. The position of bromination on the 3-phenyl-1,2-thiazole precursor is directed by the electronic properties of the ring and the phenyl substituent. The nitrogen atom at position 2 is electron-withdrawing, which deactivates the adjacent C3 and, to a lesser extent, C4 positions. The sulfur atom at position 1 can stabilize a positive charge at adjacent carbons. The phenyl group at C3 further influences the electron density of the ring.

Generally, in the absence of strongly activating or deactivating groups, the C4 and C5 positions of the 1,2-thiazole ring are the most susceptible to electrophilic attack. For 3-phenyl-1,2-thiazole, bromination would be expected to occur preferentially at the C4 or C5 position. Achieving dibromination at both positions requires forcing conditions or a stepwise approach.

Achieving the desired 4,5-dibromination requires careful optimization of the reaction parameters. Key variables include the choice of brominating agent, solvent, temperature, and reaction time. A variety of brominating agents can be employed, from molecular bromine (Br₂) to N-bromosuccinimide (NBS), each offering different levels of reactivity.

The synthesis of various brominated thiazoles, including 2,4-dibromothiazole (B130268), 2,5-dibromothiazole, and 4,5-dibromothiazole (B3029471), has been achieved through sequential bromination and debromination steps, highlighting the complexity of controlling regioselectivity. researchgate.netacs.orgnih.gov These methods often avoid the use of elemental bromine. researchgate.netacs.orgnih.gov For instance, a transition metal-free decarboxylative bromination has been developed for aromatic acids, which could be a potential route if starting from a corresponding thiazole carboxylic acid. researchgate.netbeilstein-archives.org

Below is a table outlining potential conditions for the dibromination of a 3-phenyl-1,2-thiazole precursor, based on general principles of heterocyclic bromination.

Table 1: Potential Reaction Conditions for Dibromination of 3-phenyl-1,2-thiazole

Brominating Agent Solvent Temperature Catalyst/Additive Expected Outcome
N-Bromosuccinimide (NBS) (2.2 eq.) Acetonitrile Reflux AIBN (radical initiator) Potential for high regioselectivity for dibromination.
Bromine (Br₂) (2.2 eq.) Acetic Acid Room Temp. to 60°C None Direct bromination, may lead to a mixture of mono- and di-brominated products.
Tetrabutylammonium tribromide Dichloromethane 0°C to Room Temp. None Milder alternative to Br₂, may offer better control.

Cycloaddition and Condensation Routes to Dibrominated 1,2-Thiazoles

An alternative to direct bromination is constructing the 1,2-thiazole ring from acyclic precursors that already contain bromine atoms. This approach can offer superior control over the final substitution pattern.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. ijcce.ac.ir For the synthesis of 4,5-Dibromo-3-phenyl-1,2-thiazole (B6192005), a hypothetical MCR could involve the condensation of a dibrominated β-dicarbonyl compound, an ammonia (B1221849) source, and a sulfur transfer reagent.

A plausible precursor would be a 2,3-dibromo-1-phenyl-1,3-propanedione, which could react with ammonia and a sulfur source like Lawesson's reagent to form the desired 1,2-thiazole ring. This strategy ensures that the bromine atoms are correctly placed from the outset.

The Hantzsch thiazole synthesis is a well-established and versatile method for preparing thiazoles. synarchive.comnih.gov The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide to produce a 1,3-thiazole. youtube.comorganic-chemistry.orgacs.org It is important to note that this classical route yields 1,3-thiazoles, not the 1,2-isomers (isothiazoles) that is the subject of this article.

The synthesis of 1,2-thiazoles requires a different set of precursors and reaction pathways. One established method for forming the 1,2-thiazole ring involves the oxidative cyclization of β-thioxoamides. To apply this to the synthesis of the target molecule, one would need to start with a brominated β-thioxoamide. For instance, the reaction of a dibrominated β-ketoester with a phosphorus pentasulfide (P₄S₁₀) followed by treatment with hydroxylamine (B1172632) could potentially yield the desired 3-substituted-4,5-dibromo-1,2-thiazole.

A conceptual pathway is illustrated below:

Start with a dibrominated precursor: A suitable starting material would be ethyl 2,3-dibromo-3-phenyl-3-oxopropanoate.

Introduce the sulfur atom: Reaction with a thionating agent like Lawesson's reagent would convert the ketone into a thioketone.

Ring closure with a nitrogen source: Treatment with an ammonia equivalent or hydroxylamine would lead to the cyclization and formation of the 1,2-thiazole ring.

This method builds the ring with the bromine atoms and the phenyl group in their designated positions, avoiding issues with regioselectivity during bromination.

Derivatization of Existing Brominated Thiazole Scaffolds

This strategy involves synthesizing a simpler 4,5-dibromo-1,2-thiazole core and then introducing the C3-phenyl group in a subsequent step. This can be a powerful approach if a suitable starting brominated thiazole is accessible.

For example, if 4,5-dibromo-1,2-thiazole-3-carboxylic acid could be synthesized, it might be possible to perform a decarboxylation followed by a palladium-catalyzed cross-coupling reaction with a phenylating agent like phenylboronic acid (Suzuki coupling) or phenyltributyltin (Stille coupling). Research has shown that cross-coupling reactions are effective on brominated thiazole cores for introducing various substituents. researchgate.netbeilstein-archives.org

Another possibility involves a halogen-dance reaction, where a bromo substituent migrates from one position to another under the influence of a strong base. researchgate.net While complex, such rearrangements could potentially be exploited to synthesize the desired isomer from a more readily available one.

The derivatization approach is summarized in the table below.

Table 2: Derivatization Strategies for 4,5-Dibromo-1,2-thiazole Scaffolds

Starting Material Reagent(s) Reaction Type Product
4,5-Dibromo-3-iodo-1,2-thiazole Phenylboronic acid, Pd catalyst, base Suzuki Coupling This compound
4,5-Dibromo-1,2-thiazole n-BuLi, then diphenyl disulfide, then oxidation/rearrangement Lithiation/Phenylthiolation This compound

Introduction of the Phenyl Moiety onto Brominated 1,2-Thiazole Nuclei

This synthetic route operates on the principle of first constructing a halogenated 1,2-thiazole scaffold, followed by the introduction of the C3-phenyl group via a carbon-carbon bond-forming reaction. This approach is contingent on the successful synthesis of a suitable precursor, such as 3,4,5-tribromo-1,2-thiazole or a related 3-halo-4,5-dibromo-1,2-thiazole.

The key transformation in this pathway is a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a prominent candidate for this purpose, involving the reaction of a halo-isothiazole with phenylboronic acid in the presence of a palladium catalyst and a base. While Suzuki reactions on thiazole systems are documented, they often pertain to the more common 1,3-thiazole isomer or occur at the more reactive C5 position. asianpubs.orgrsc.org The application to the C3 position of a 1,2-thiazole, particularly one bearing additional halogens at C4 and C5, presents potential challenges regarding selectivity and reactivity.

Proposed Suzuki-Miyaura Coupling Reaction:

Substrate: 3,4,5-Tribromo-1,2-thiazole

Reagent: Phenylboronic Acid (C₆H₅B(OH)₂)

Catalyst: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf)

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water

The primary challenge lies in achieving selective coupling at the C3 position. The electronic environment of the isothiazole (B42339) ring, further influenced by the bromine atoms at C4 and C5, would dictate the relative reactivity of the C3-bromo substituent. Studies on the Suzuki-Miyaura coupling of di- and tri-halogenated heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824), have shown that reaction conditions (e.g., temperature) can be tuned to control the extent of substitution, allowing for either mono- or di-arylation. nih.govresearchgate.net A similar optimization would be crucial for the successful synthesis of this compound via this method.

Comparative Analysis of Synthetic Pathways in Terms of Efficiency and Scalability

Two principal retrosynthetic pathways can be envisioned for the synthesis of this compound. A comparative analysis highlights significant differences in their potential efficiency and scalability.

Pathway A: Halogenation Followed by Phenylation. This pathway aligns with the methodology described in Section 2.3.1. It begins with the synthesis and subsequent bromination of the 1,2-thiazole ring to create a 3,4,5-tribromo-1,2-thiazole intermediate, which is then subjected to a selective cross-coupling reaction to introduce the phenyl group at C3.

Pathway B: Ring Construction Followed by Bromination. This is a more conventional approach in heterocyclic chemistry. The synthesis begins with acyclic precursors that already contain the phenyl group, leading to the formation of a 3-phenyl-1,2-thiazole intermediate. This intermediate is then subjected to electrophilic bromination to install the two bromine atoms at the C4 and C5 positions. The synthesis of 3-aryl isothiazoles can be achieved through various methods, including the reaction of β-ketonitriles with hydrogen sulfide (B99878) and an oxidizing agent or the cyclization of α,β-unsaturated oximes.

The subsequent bromination step would likely employ an electrophilic brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). The regioselectivity of this step is critical. While specific studies on the bromination of 3-phenyl-1,2-thiazole are scarce, research on the bromination of the parent 1,3-thiazole has shown that 4,5-dibromothiazole can be synthesized, suggesting that di-bromination at these positions is a feasible outcome under appropriate conditions. researchgate.netlookchem.com The phenyl group at C3 is expected to influence the electron density of the ring, potentially directing the electrophilic attack to the C4 and C5 positions.

Interactive Data Table: Comparative Analysis of Synthetic Pathways

FeaturePathway A: Halogenation → PhenylationPathway B: Phenylation → Bromination
Number of Steps High (Ring formation, poly-halogenation, selective coupling)Moderate (Ring formation, di-bromination)
Key Intermediates 3,4,5-Tribromo-1,2-thiazole3-Phenyl-1,2-thiazole
Primary Reagents 1,2-Thiazole, Br₂, Phenylboronic acid, Palladium catalystPhenyl-containing acyclic precursors (e.g., thiobenzamide, phenylglyoxal), Brominating agent (NBS or Br₂)
Potential Efficiency Likely lower due to challenges in selective C3 coupling and potential for side reactions.Potentially higher as ring construction and subsequent bromination are often efficient processes.
Scalability More challenging. Use of expensive palladium catalysts and potentially sensitive organometallic reagents can complicate large-scale synthesis.More favorable. Ring-closing and bromination reactions are generally more amenable to scaling up.
Purification Can be complex, requiring separation of partially substituted and isomeric byproducts.Generally more straightforward, though separation from mono-brominated species may be needed.

Chemical Reactivity and Transformation Studies of 4,5 Dibromo 3 Phenyl 1,2 Thiazole

Reactivity at the Bromine Substituents

The two bromine atoms at the C4 and C5 positions of the 1,2-thiazole ring are key handles for molecular elaboration. These positions are amenable to a variety of transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, providing pathways to a wide array of functionalized derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4,5-Dibromo-3-phenyl-1,2-thiazole (B6192005), these reactions offer a route to introduce aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromo-thiazole with an organoboron reagent. The regioselectivity of the reaction, i.e., whether the bromine at C4 or C5 reacts first, is influenced by steric and electronic factors. Generally, the C5-Br bond is more sterically accessible and may react preferentially. However, specific reaction conditions, including the choice of catalyst, ligand, and base, can be tuned to control the selectivity. While specific studies on this compound are not extensively documented in publicly available literature, related systems such as 3,5-dichloro-1,2,4-thiadiazole (B1299824) have been shown to undergo Suzuki-Miyaura coupling, where regioselectivity is a key consideration. nih.gov

Stille Coupling: The Stille reaction utilizes organotin reagents and offers a complementary method to the Suzuki-Miyaura coupling. It is known for its tolerance of a wide range of functional groups. For dihalogenated heterocycles, the Stille reaction can be employed to introduce various substituents. For instance, studies on dibrominated benzothiadiazoles have demonstrated the feasibility of both mono- and bis-arylation via Stille coupling, with the potential for selective substitution under controlled conditions. researchgate.net It is anticipated that this compound would exhibit similar reactivity.

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties, forming C(sp²)-C(sp) bonds. The Sonogashira coupling is typically carried out using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction conditions are generally mild, making it suitable for complex molecule synthesis. wikipedia.org The reactivity of the two bromine atoms in this compound would likely differ, allowing for the potential for selective mono- or di-alkynylation.

Cross-Coupling ReactionReagentCatalyst/ConditionsPotential Product(s)
Suzuki-Miyaura Arylboronic acidPd catalyst, baseMono- and/or diarylated 3-phenyl-1,2-thiazole
Stille OrganostannanePd catalystMono- and/or disubstituted 3-phenyl-1,2-thiazole
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, baseMono- and/or dialkynylated 3-phenyl-1,2-thiazole

Nucleophilic Aromatic Substitution on the Brominated Thiazole (B1198619) Ring

The electron-deficient nature of the thiazole ring, enhanced by the presence of two electron-withdrawing bromine atoms, can facilitate nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles, such as amines and alkoxides, can potentially displace one or both bromine atoms. The position of substitution will depend on the relative activation of the C4 and C5 positions. While the C2 position is generally the most electron-deficient in the 1,3-thiazole ring system and thus most susceptible to nucleophilic attack, the reactivity of halogenated 1,2-thiazoles can be influenced by the specific substitution pattern. pharmaguideline.com For this compound, the phenyl group at C3 will also influence the electron distribution within the ring. Studies on related dibrominated sulfur-nitrogen heterocycles have shown that selective mono- or di-substitution with nucleophiles is possible by carefully controlling the reaction conditions. nih.govresearchgate.net

NucleophileReaction ConditionsPotential Product(s)
Amines (e.g., morpholine)Heat, polar solventMono- or di-amino-substituted 3-phenyl-1,2-thiazole
Alkoxides (e.g., sodium methoxide)Heat, corresponding alcoholMono- or di-alkoxy-substituted 3-phenyl-1,2-thiazole

Lithiation and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a powerful method for the formation of organometallic intermediates, which can then be trapped with various electrophiles. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures is expected to lead to the formation of a mono- or di-lithiated species. The regioselectivity of this exchange is often directed by the most acidic proton or the most labile halogen. In dihalo-systems, selective mono-lithiation can often be achieved. The resulting lithiated thiazole is a potent nucleophile and can react with a wide range of electrophiles. nih.govwhiterose.ac.ukwhiterose.ac.uk

ElectrophileProduct Type
Aldehydes/KetonesAlcohols
Carbon dioxideCarboxylic acids
Alkyl halidesAlkylated thiazoles
DisulfidesThioethers

Reactivity of the 1,2-Thiazole Ring System

Beyond the reactivity imparted by the bromine substituents, the 1,2-thiazole ring itself possesses inherent reactivity patterns that can be exploited for further functionalization or transformation.

Electrophilic Aromatic Substitution on the Thiazole Core

While the thiazole ring is generally considered to be electron-deficient, electrophilic aromatic substitution can occur, particularly in the presence of activating groups. For 1,3-thiazoles, the C5 position is typically the most reactive towards electrophiles. pharmaguideline.comwikipedia.org In the case of this compound, the bromine atoms are deactivating, making electrophilic substitution on the thiazole ring challenging. However, under forcing conditions or if the bromine atoms were to be replaced by activating groups, electrophilic attack might be possible.

Nucleophilic Additions and Ring Transformations

The 1,2-thiazole ring can be susceptible to nucleophilic attack, which can lead to ring-opening and subsequent transformation into other heterocyclic systems. researchgate.net The precise nature of these transformations is highly dependent on the substituents present on the ring and the nature of the attacking nucleophile. For example, treatment with strong bases can lead to ring cleavage. While specific studies on this compound are limited, the general reactivity patterns of isothiazoles suggest that such transformations are plausible. researchgate.netrsc.org

Ring-Opening and Rearrangement Pathways

There is currently no available scientific literature detailing the ring-opening or rearrangement pathways of this compound. Studies on related but distinct thiazole derivatives have shown that the thiazole ring can undergo cleavage under various conditions, including treatment with strong bases, reducing agents, or upon photoirradiation, often leading to complex molecular rearrangements. However, without specific experimental data for this compound, any discussion of its behavior in this context would be purely speculative.

Reactivity of the 3-Phenyl Substituent

The reactivity of the phenyl group attached to the thiazole ring is another area where specific data for this compound is lacking.

Functionalization of the Phenyl Ring (e.g., electrophilic aromatic substitution)

No studies have been found that report on the functionalization of the phenyl ring of this compound. In principle, the phenyl group could undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing influence of the 1,2-thiazole-3-yl substituent and the deactivating effect of the bromine atoms on the thiazole ring would be key factors in determining the regioselectivity and feasibility of such transformations. However, no experimental results have been published to confirm these possibilities.

Oxidative and Reductive Transformations Involving the Phenyl Group

Similarly, information regarding oxidative and reductive transformations specifically involving the phenyl group of this compound is not available.

Mechanistic Investigations of Key Transformations

Consistent with the absence of reported reactivity studies, there are no mechanistic investigations concerning key transformations of this compound. Elucidating reaction mechanisms would require detailed experimental work, including kinetic studies, isolation of intermediates, and computational modeling, none of which have been documented for this compound.

Structural Elucidation and Advanced Characterization Methodologies for Dibromophenylthiazole Systems

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the identification and structural elucidation of novel chemical entities. A combination of techniques, each providing unique insights into the molecular framework, is required for a comprehensive analysis of dibromophenylthiazole systems.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: For 4,5-Dibromo-3-phenyl-1,2-thiazole (B6192005), the proton NMR spectrum is expected to be relatively simple. The thiazole (B1198619) ring is fully substituted, bearing no protons. Therefore, the spectrum would be dominated by signals from the phenyl group's five protons. These would typically appear as a complex multiplet in the aromatic region, generally between 7.0 and 8.0 ppm, reflecting the various coupling interactions between ortho, meta, and para protons. derpharmachemica.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated, assuming free rotation of the phenyl group: one for the thiazole carbon attached to the phenyl group (C3), two for the bromine-bearing thiazole carbons (C4 and C5), and four for the phenyl ring carbons (ipso, ortho, meta, and para).

Thiazole Carbons: The C3 carbon, attached to the phenyl ring, would likely resonate in the aromatic region. The C4 and C5 carbons, being directly bonded to electronegative bromine atoms, would be significantly deshielded and shifted downfield. oregonstate.edudocbrown.infodocbrown.info In related thiazole structures, carbons of the heterocyclic ring appear between ~110 and 170 ppm. ekb.egwikipedia.org

Phenyl Carbons: The four signals for the phenyl group would appear in the typical aromatic region of ~125-140 ppm. wisc.edu Quaternary carbons, such as the ipso-carbon of the phenyl ring and the thiazole carbons, are expected to show weaker signal intensity compared to protonated carbons. youtube.com

Table 1: Predicted NMR Data for this compound

Technique Predicted Signals Expected Chemical Shift (ppm) Notes
¹H NMR Phenyl Protons ~7.0 - 8.0 Complex multiplet for 5H. No signals from the thiazole ring.
¹³C NMR Phenyl Carbons (4) ~125 - 140 Four distinct signals expected for ipso, ortho, meta, and para carbons.

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region, corresponding to the C-H bonds of the phenyl ring.

C=C and C=N Ring Stretching: A series of sharp bands in the 1600–1400 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic phenyl and thiazole rings.

C-Br Stretching: Strong absorptions corresponding to the C-Br bonds are expected in the fingerprint region, typically below 800 cm⁻¹.

For comparison, the related compound 2-Bromo-4-phenyl-1,3-thiazole exhibits characteristic IR bands at 3098, 3063 (aromatic C-H), 1476, and 1420 cm⁻¹ (ring vibrations).

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₅Br₂NS), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula. The most critical feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 abundance), the molecular ion would appear as a characteristic cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. sapub.org

Electron impact (EI) ionization would likely induce fragmentation. Plausible fragmentation pathways include:

Loss of a bromine radical (·Br) to give [M-Br]⁺.

Cleavage of the phenyl group to give [C₆H₅]⁺ (m/z = 77).

Rupture of the thiazole ring, a common pathway for heterocyclic compounds. sapub.orgyoutube.com

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value / Observation
Molecular Formula C₉H₅Br₂NS
Monoisotopic Mass 318.8615 u
Molecular Ion Pattern M, M+2, M+4 peaks in ~1:2:1 ratio

| Key Fragments | [M-Br]⁺, [C₆H₅]⁺ |

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. The conjugated structure of this compound, comprising the phenyl and thiazole rings, is expected to result in strong UV absorption. Based on analogous compounds, one would anticipate intense π→π* transitions, likely appearing as one or more absorption maxima (λ_max) in the 250-360 nm range. For instance, 3-phenyl-1,4,2-dithiazole-5-thione (B15389517) shows λ_max at 256 nm and 361 nm. rsc.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.

Although a crystal structure for this specific compound does not appear to be available in the public domain, analysis of related structures provides valuable insight. For example, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole reveals that the phenyl and thiazole rings are not coplanar but are twisted with respect to each other. mdpi.comresearchgate.net A similar analysis for this compound would determine the planarity of the thiazole ring and the dihedral angle between the two ring systems. Furthermore, it would elucidate the intermolecular packing forces in the crystal lattice, such as π–π stacking or halogen bonding, which govern the solid-state architecture. researchgate.netmdpi.comntu.edu.sg

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's empirical formula. For a newly synthesized batch of this compound, this analysis is crucial to verify its elemental composition and purity. The theoretical values are derived from its molecular formula, C₉H₅Br₂NS. This method has been widely used to confirm the composition of newly synthesized thiazole derivatives. ekb.eg

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (u) Count Total Mass (u) Mass Percent (%)
Carbon C 12.011 9 108.099 33.68%
Hydrogen H 1.008 5 5.040 1.57%
Bromine Br 79.904 2 159.808 49.79%
Nitrogen N 14.007 1 14.007 4.36%
Sulfur S 32.06 1 32.060 9.99%

| Total | | | | 320.014 | 100.00% |

Chiroptical Spectroscopy for Stereochemical Insights

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically employed to investigate the stereochemistry of chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is itself achiral. It does not possess a stereocenter, and therefore, it will not exhibit any chiroptical properties. Consequently, the application of chiroptical spectroscopy for stereochemical insights is not relevant to this specific molecule. This technique would only become pertinent if a chiral center were introduced into the molecule, for instance, through the addition of a chiral substituent to the phenyl ring or through the synthesis of a derivative that induces axial chirality. As no such chiral derivatives of this compound are described in the scientific literature, a discussion on the use of chiroptical spectroscopy remains purely hypothetical.

Computational and Theoretical Investigations on 4,5 Dibromo 3 Phenyl 1,2 Thiazole

Electronic Structure and Properties

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed examination of this electronic landscape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally suggests a more reactive species. irjweb.com

For 4,5-Dibromo-3-phenyl-1,2-thiazole (B6192005), Density Functional Theory (DFT) calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the energies of the HOMO and LUMO. mdpi.com It is anticipated that the HOMO would be primarily located on the electron-rich phenyl and thiazole (B1198619) rings, while the LUMO might be distributed over the thiazole ring and the bromine atoms, reflecting their electron-withdrawing nature.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Theoretical)

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-Electron-donating ability
LUMO Energy-Electron-accepting ability
HOMO-LUMO Gap-Chemical reactivity and stability

Note: The values in this table are placeholders and would need to be calculated using quantum chemical software.

Charge Distribution and Electrostatic Potential Mapping

Understanding how charge is distributed across a molecule is fundamental to predicting its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge landscape. researchgate.net These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons, as well as on the bromine atoms. The phenyl ring would exhibit a more complex potential distribution, while the hydrogen atoms would show positive potential (blue). These maps can help predict sites for electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is crucial to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, a key aspect would be the dihedral angle between the phenyl ring and the thiazole ring. This rotation would influence the extent of π-conjugation between the two ring systems.

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and bonds, MD can provide insights into the flexibility of the molecule and the stability of its various conformations in different environments (e.g., in a solvent).

Theoretical Studies on Aromaticity and Stability of the 1,2-Thiazole Ring

Thiazole rings are known to be aromatic, a property that confers significant stability. nih.gov Computational methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the 1,2-thiazole ring in this compound and assess the influence of the phenyl and dibromo substituents on this property. The stability of the thiazole ring is a key factor in its prevalence in many biologically active compounds.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in structural elucidation. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. numberanalytics.comnih.gov These predictions can help in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each atom.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which can be compared with experimental IR data to confirm the presence of specific functional groups and to verify the calculated molecular structure.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. mdpi.com For this compound, theoretical studies could be used to explore its potential reactivity in various chemical transformations. This would involve:

Identifying potential reaction sites: Based on the electronic properties and MEP maps.

Modeling reaction pathways: By calculating the energies of reactants, intermediates, transition states, and products.

Calculating activation energies: To predict the feasibility and rate of a given reaction.

For example, one could theoretically investigate the mechanism of nucleophilic substitution at the bromine-substituted carbons or electrophilic attack on the phenyl ring. The Hantzsch synthesis is a classic method for forming thiazole rings, and computational studies can elucidate the detailed mechanism of such reactions. youtube.com

Design Principles and Synthesis of Advanced Derivatives Based on the 4,5 Dibromo 3 Phenyl 1,2 Thiazole Scaffold

Strategic Functionalization via Bromine Atoms

The two bromine atoms on the 1,2-thiazole ring are key handles for introducing molecular complexity. Their distinct electronic environment allows for selective or sequential functionalization through various modern synthetic methodologies, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). rsc.orgresearchgate.net This dual reactivity is fundamental to building libraries of complex molecules from a single, well-defined starting material.

Introduction of Diverse Carbon-Based Moieties (e.g., alkyl, aryl, heteroaryl groups)

The carbon-bromine bonds at the C4 and C5 positions are particularly amenable to the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose, enabling the introduction of a wide array of carbon-based functionalities.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl and heteroaryl groups by coupling the dibromothiazole scaffold with various boronic acids or boronate esters. This method is noted for its broad functional group tolerance and is widely used to synthesize biaryl systems. nih.gov

Sonogashira Coupling: This provides a direct route to alkynyl-substituted thiazoles by coupling with terminal alkynes. The resulting conjugated enyne systems are valuable in materials science and as precursors for more complex structures.

Heck Coupling: The reaction with alkenes introduces vinyl groups, which can serve as versatile handles for further transformations or as integral parts of a conjugated system.

Stille Coupling: This involves the use of organostannanes and offers an alternative pathway for introducing aryl, heteroaryl, and vinyl substituents.

Negishi Coupling: The use of organozinc reagents allows for the introduction of alkyl, aryl, and vinyl groups, often under mild conditions.

These reactions can be performed sequentially by leveraging the potential for differential reactivity between the C4-Br and C5-Br bonds, or simultaneously to install two identical substituents.

Table 1: Representative Carbon-Carbon Bond Forming Reactions for Functionalizing the 4,5-Dibromothiazole (B3029471) Scaffold

Coupling Reaction Reagent Type Introduced Moiety Potential Application
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid Aryl, Heteroaryl Medicinal Chemistry, Organic Electronics
Sonogashira Terminal Alkyne Alkynyl Conjugated Materials, Synthetic Intermediates
Heck Alkene Alkenyl (Vinyl) Polymer Building Blocks, Fine Chemicals
Stille Organostannane (e.g., Aryl-SnBu₃) Aryl, Vinyl Complex Molecule Synthesis
Negishi Organozinc (e.g., Alkyl-ZnCl) Alkyl, Aryl Introduction of sp³-hybridized groups

Incorporation of Nitrogen, Oxygen, and Sulfur-Containing Functionalities

Beyond C-C bond formation, the bromine atoms are excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of key heteroatom-containing functionalities. These groups are often crucial for modulating physicochemical properties such as solubility and for establishing specific interactions in biological systems.

Nitrogen Functionalities: The introduction of amine groups can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the dibromothiazole with primary or secondary amines. researchgate.net This provides access to a wide range of amino-thiazole derivatives, which are prevalent in bioactive molecules.

Oxygen Functionalities: Hydroxy and alkoxy groups can be introduced via SNAr reactions or through copper-catalyzed Ullmann-type condensations with alcohols or phenols. The resulting ethers and phenols can act as hydrogen bond donors or acceptors.

Sulfur Functionalities: Thiol- and thioether-containing derivatives can be synthesized by reacting the scaffold with thiols or their corresponding sodium salts (thiolates). mdpi.com These sulfur-containing groups can influence molecular conformation and participate in metal coordination.

Table 2: Heteroatom Functionalization Reactions for the 4,5-Dibromothiazole Scaffold

Reaction Type Reagent Introduced Functionality Significance
Buchwald-Hartwig Amination Primary/Secondary Amine -NHR, -NR₂ Modulating basicity, H-bonding
Ullmann Condensation Alcohol/Phenol -OR (Alkoxy/Aryloxy) Improving solubility, H-bonding
Nucleophilic Substitution Thiol/Thiolate -SR (Thioether) Metal coordination, Bioisosterism

Modifications of the 3-Phenyl Moiety for Tunable Properties

While post-synthetic modification of the 3-phenyl ring is challenging, its structure can be readily varied by selecting different starting materials during the initial synthesis of the thiazole (B1198619) ring. For instance, in syntheses analogous to the Hantzsch thiazole synthesis, starting with variously substituted thiobenzamides or benzaldehydes allows for the incorporation of a wide range of functional groups onto the phenyl ring. jpionline.orgresearchgate.net

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) can increase the electrophilicity of the thiazole ring, potentially influencing its reactivity and biological interactions.

Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) can increase the electron density of the system, affecting its oxidation potential and spectroscopic properties.

This "bottom-up" approach to modification is a powerful tool for creating derivatives with predictable and tunable characteristics for specific applications.

Development of Conjugated Systems and Oligomers Featuring the Dibromophenylthiazole Unit

The 4,5-dibromo-3-phenyl-1,2-thiazole (B6192005) scaffold is an ideal monomeric unit for the construction of conjugated oligomers and polymers. The two bromine atoms provide the necessary handles for iterative cross-coupling reactions, leading to extended π-systems.

A common strategy involves a Yamamoto or Grignard reagent-based polycondensation. For example, treatment of the dibromo-scaffold with magnesium could form a di-Grignard reagent, which can then be polymerized using a nickel or palladium catalyst. Alternatively, converting the dibromo-compound into a 4,5-bis(boronate ester) derivative would create a monomer suitable for poly-Suzuki coupling with a dibromo-aromatic co-monomer.

These resulting polymers, featuring the electron-deficient 1,2-thiazole ring, are of interest in materials science for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where tailored electronic properties are paramount.

Scaffold Hopping and Isosteric Replacement Strategies

Scaffold hopping is a key strategy in medicinal chemistry used to discover novel intellectual property and to improve properties like bioactivity, selectivity, and pharmacokinetics by replacing a central molecular core with a structurally different but functionally similar one. rsc.orgresearchgate.net The this compound scaffold is a starting point for such explorations.

Isosteric Replacement of the 1,2-Thiazole Ring: The 1,2-thiazole ring can be replaced by other five-membered heterocycles that are considered its bioisosteres, such as isoxazole, pyrazole, 1,2,3-triazole, or thiophene. researchgate.net This can lead to derivatives with altered metabolic stability, hydrogen bonding capacity, and solubility.

Isosteric Replacement of the 3-Phenyl Ring: The phenyl group can be swapped for other aromatic systems. sci-hub.se For example, replacing it with a pyridine (B92270) ring introduces a basic nitrogen atom, which can alter solubility and provide a new interaction point for protein targets. cambridgemedchemconsulting.com Other common replacements include thiophene, furan, and pyrimidine (B1678525) rings. nih.gov

Table 3: Potential Isosteric Replacements for the this compound Scaffold

Original Moiety Potential Isostere(s) Rationale for Replacement
1,2-Thiazole Ring Isoxazole, Pyrazole, Thiophene Modulate metabolic stability, dipole moment, H-bonding
Phenyl Ring Pyridine, Pyrimidine Introduce H-bond acceptors, improve solubility, alter pKa
Phenyl Ring Thiophene, Furan Modify size, electronics, and lipophilicity

Libraries and Combinatorial Chemistry Approaches for Derivative Synthesis

The robust and versatile reactivity of the this compound scaffold makes it an excellent substrate for combinatorial chemistry and the generation of compound libraries. nih.gov Using automated synthesis platforms, a large number of derivatives can be produced rapidly for high-throughput screening. nih.gov

A typical library synthesis would involve placing the core scaffold into an array of reaction vessels. To each vessel, a different building block (e.g., a unique boronic acid for Suzuki coupling or a unique amine for Buchwald-Hartwig amination) is added. nih.govacs.org This parallel synthesis approach allows for the efficient exploration of the chemical space around the core scaffold. By reacting the dibromo-core with two different building blocks in a sequential manner, the level of diversity within the library can be further expanded, leading to the discovery of compounds with highly optimized properties.

Applications of 4,5 Dibromo 3 Phenyl 1,2 Thiazole and Its Derivatives in Advanced Materials and Chemical Catalysis

Role as Building Blocks for Organic Electronic Materials

The functional groups of 4,5-Dibromo-3-phenyl-1,2-thiazole (B6192005) make it a promising, albeit largely unexplored, candidate for the synthesis of novel organic electronic materials. The dibromo functionality allows for its incorporation into larger conjugated systems through various cross-coupling reactions, a cornerstone of materials synthesis.

The two bromine atoms on the this compound ring serve as reactive handles for polymerization reactions, such as Suzuki or Stille coupling. These reactions are instrumental in the formation of conjugated polymers, which are the backbone of many organic electronic devices. By reacting with appropriate co-monomers, this compound could be integrated into polymer chains, creating materials with tailored electronic properties.

The isothiazole (B42339) ring is an electron-deficient moiety, and its incorporation into a polymer backbone can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material. The phenyl group, on the other hand, can contribute to the extension of the π-conjugated system. The combination of these features could lead to the development of low bandgap materials, which are highly desirable for applications in organic photovoltaics and near-infrared (NIR) emitting devices.

While direct polymerization of this compound has not been extensively reported, studies on other dibrominated heterocycles provide a blueprint for its potential. For instance, dibrominated thiophenes and benzothiadiazoles are common building blocks in the synthesis of high-performance conjugated polymers. ossila.com

Table 1: Potential Polymerization Reactions for this compound

Polymerization Reaction Co-monomer Type Potential Polymer Properties
Suzuki Coupling Diboronic ester or acid High thermal stability, good solubility
Stille Coupling Organotin compound Mild reaction conditions, good yields
Direct Arylation Polymerization C-H activated arene Atom-economical, reduced waste

The electronic characteristics of the 3-phenyl-1,2-thiazole core suggest its potential utility in OLEDs and OPVs. In OLEDs, materials with good charge transport properties and high photoluminescence quantum yields are required. The isothiazole ring, being electron-deficient, could facilitate electron transport, while the phenyl group could be functionalized to tune the emission color and improve solid-state morphology. Thiazole-based organic semiconductors, in general, have been explored for applications in OFETs, solar cells, and light-emitting diodes. nih.gov

In the context of OPVs, the compound could act as a building block for either the donor or acceptor material. When copolymerized with an electron-donating monomer, the resulting polymer could function as an acceptor. Conversely, with further functionalization, it could be part of a donor material. The development of novel non-fullerene acceptors is a major focus in OPV research, and heterocyclic compounds like isothiazoles are promising candidates.

Ligand Development in Organometallic Catalysis

The nitrogen atom in the 1,2-thiazole ring possesses a lone pair of electrons, making it a potential coordination site for metal centers. This opens up the possibility of using this compound and its derivatives as ligands in organometallic catalysis.

Thiazole-containing molecules have been successfully employed as ligands in various catalytic reactions, including the important Suzuki-Miyaura cross-coupling. researchgate.net The nitrogen atom of the thiazole (B1198619) can coordinate to a metal catalyst, such as palladium, influencing its catalytic activity and stability. While research has predominantly focused on 1,3-thiazoles, the 1,2-thiazole (isothiazole) isomer in this compound offers a different steric and electronic environment around the coordinating nitrogen atom, which could lead to unique catalytic properties. thieme-connect.com

The development of new ligands is crucial for advancing catalytic processes, and the isothiazole scaffold remains relatively underexplored in this context. researchgate.net The synthesis of new isothiazole derivatives as ligands for metal complexes is an active area of research. thieme-connect.com

The phenyl group at the 3-position can also play a role. It can influence the steric environment around the metal center, which is a key factor in determining the selectivity of a catalyst. Furthermore, the phenyl ring itself could be involved in secondary interactions with the substrate or the metal center, potentially leading to enhanced catalytic performance.

Table 2: Predicted Influence of Substituents on Ligand Properties

Substituent Position Predicted Electronic Effect Predicted Steric Effect
Bromo 4 Electron-withdrawing Moderate
Bromo 5 Electron-withdrawing Moderate
Phenyl 3 Electron-withdrawing (inductive), Conjugating (mesomeric) Significant

Applications in Agrochemical and Industrial Chemistry (excluding specific bioactivity)

Isothiazole and its derivatives have found significant use in agrochemical and industrial applications, primarily due to their biocidal properties. acs.orgacs.orgnih.gov While this article excludes specific bioactivity, the underlying chemical reactivity that leads to these applications is relevant.

The isothiazole ring is a key component in several commercial fungicides and biocides. acs.orgacs.orgnih.gov The reactivity of the isothiazole core, often enhanced by halogen substituents, is crucial for its function. For instance, isothiazolinones, a class of isothiazole derivatives, are widely used as preservatives in industrial processes, such as in cooling towers, pulp and paper manufacturing, and in paints and coatings.

The presence of the two bromine atoms in this compound makes it a reactive intermediate for the synthesis of a variety of other functionalized isothiazoles. Through nucleophilic substitution or cross-coupling reactions, the bromine atoms can be replaced with other functional groups, leading to a diverse library of compounds with potential applications in various industrial chemical processes beyond biocidal activity. For example, such derivatives could be explored as corrosion inhibitors, vulcanization accelerators, or as components in dyes and pigments.

Intermediates for Non-Biocidal Agrochemical Compounds

The functional group array of this compound makes it a promising candidate as a synthetic intermediate for a variety of agrochemical compounds. The bromine atoms at the 4 and 5 positions of the thiazole ring are particularly significant, as they can be readily substituted through various cross-coupling reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of derivatives.

While many thiazole-based agrochemicals exhibit biocidal properties, the strategic modification of the this compound scaffold could lead to the development of compounds with non-biocidal modes of action. These could include plant growth regulators, crop enhancement agents, or compounds that improve stress tolerance in plants.

The phenyl group at the 3-position also offers a site for further functionalization, which can be used to fine-tune the biological activity and physical properties of the resulting molecules. The combination of the thiazole core, the phenyl substituent, and the reactive bromine atoms provides a powerful platform for the design and synthesis of novel agrochemicals.

Table 1: Potential Non-Biocidal Agrochemical Applications of this compound Derivatives

Application AreaPotential Derivative StructureRationale
Plant Growth RegulationIntroduction of carboxylic acid or ester functionalities by replacing bromine atoms.These groups can mimic natural plant hormones or interact with plant metabolic pathways to influence growth.
Crop EnhancementAttachment of polyether chains or other hydrophilic moieties.Can improve nutrient uptake and distribution within the plant.
Abiotic Stress ToleranceSynthesis of derivatives with antioxidant properties.The thiazole ring is known to be a part of some antioxidant structures, which can help plants combat environmental stressors.

Components in Specialty Chemicals and Dyes

The aromatic and heterocyclic nature of this compound suggests its potential use in the synthesis of specialty chemicals, particularly dyes and pigments. The extended π-system of the phenyl and thiazole rings can form the basis of a chromophore, the part of a molecule responsible for its color.

The bromine atoms on the thiazole ring serve as convenient handles for synthetic chemists to append other aromatic or heterocyclic groups, thereby extending the conjugation and modifying the electronic properties of the molecule. This can be used to tune the color of the resulting dye, as well as other properties such as lightfastness, solubility, and affinity for different substrates. For instance, the synthesis of azo dyes from thiazole precursors is a well-established method.

Derivatives of this compound could find applications in a range of specialty areas, including high-performance pigments for automotive coatings, security inks, and functional dyes for electronic displays.

Table 2: Potential Specialty Dye Applications of this compound Derivatives

Dye ClassPotential Synthetic RoutePotential Application
Azo DyesDiazotization of an amino-substituted derivative of the core structure, followed by coupling with a suitable aromatic compound.Textile dyeing, printing inks.
Donor-Acceptor DyesSuzuki or Stille coupling to attach electron-donating or electron-accepting groups at the bromine positions.Organic photovoltaics, non-linear optics.
Fluorescent DyesAnnulation reactions to create more rigid and extended π-systems.Bio-imaging, sensors.

Future Research Directions and Outlook for 4,5 Dibromo 3 Phenyl 1,2 Thiazole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary focus for future research will be the development of more efficient and environmentally benign methods for synthesizing 4,5-Dibromo-3-phenyl-1,2-thiazole (B6192005). Traditional synthetic methods for heterocyclic compounds often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. researchgate.netbepls.com Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. bohrium.comnih.gov

Future synthetic strategies could include:

Microwave-Assisted and Ultrasound-Irradiated Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various thiazole (B1198619) derivatives. researchgate.netbohrium.commdpi.com Applying microwave or ultrasonic energy to the cyclization and bromination steps could lead to a more rapid and efficient production of the target compound.

Green Solvents and Catalysts: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. bepls.combohrium.com Furthermore, the development and use of recyclable heterogeneous catalysts, such as chitosan-based biocatalysts or silica-supported acids, can simplify product purification and reduce waste. mdpi.commdpi.com

Proposed Sustainable MethodPotential AdvantagesRelevant Precedent
Microwave-Assisted SynthesisReduced reaction time, higher yields, energy efficiencySynthesis of trisubstituted thiazoles. bepls.com
Ultrasonic IrradiationShorter reaction times, mild conditions, improved yieldsSynthesis of thiazoles using biocatalysts. mdpi.comnih.gov
Use of Green Solvents (e.g., water, PEG)Reduced toxicity and environmental impact, improved safetyCatalyst-free synthesis of 2-aminothiazoles.
Recyclable Heterogeneous CatalystsEase of separation, reusability, waste reductionSilica-supported tungstosilicic acid for Hantzsch synthesis. mdpi.com

Exploration of Novel Reactivity Patterns and Transformation Strategies

The two bromine atoms on the this compound scaffold are prime handles for a wide range of chemical transformations, making it a versatile building block for more complex molecules. Future research will undoubtedly focus on exploiting the reactivity of these C-Br bonds.

Key areas for exploration include:

Regioselective Cross-Coupling Reactions: The differential electronic environment of the C4 and C5 positions may allow for selective functionalization. Palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Negishi, and Sonogashira are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. tum.denih.govresearchgate.net Research into the regioselective coupling at either the C4 or C5 position would be a significant advancement, allowing for the stepwise introduction of different substituents. Studies on 2,4-dibromothiazole (B130268) have shown that such regioselectivity is achievable, with the more electron-deficient position often reacting preferentially. tum.deresearchgate.net

Halogen-Metal Exchange: The bromine atoms can be replaced with metals (e.g., lithium or magnesium) via halogen-metal exchange reactions. nih.govresearchgate.net These organometallic intermediates can then be trapped with a variety of electrophiles, providing access to a vast array of derivatives that are not accessible through cross-coupling methods.

C-H Functionalization: Direct C-H functionalization of the phenyl ring offers an atom-economical way to introduce further complexity without the need for pre-functionalized starting materials. nih.govresearchgate.netchemrxiv.org Developing conditions to selectively functionalize the ortho-, meta-, or para-positions of the phenyl group would be a valuable synthetic tool.

Transformation StrategyPotential Reagents/CatalystsExpected Product Type
Suzuki CouplingArylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), baseAryl-substituted 3-phenyl-1,2-thiazoles
Stille CouplingOrganostannanes, Pd catalystAlkyl-, alkenyl-, or aryl-substituted derivatives
Negishi CouplingOrganozinc reagents, Pd or Ni catalystFunctionalized derivatives under mild conditions
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl-substituted 3-phenyl-1,2-thiazoles
Halogen-Metal Exchangen-BuLi, i-PrMgClLithiated or Grignard intermediates for further reaction

Advanced Materials Science Applications and Device Integration

Heterocyclic compounds, particularly those with extended π-systems like phenyl-thiazoles, are of great interest in materials science. The this compound core is a promising building block for novel functional materials. The bromine atoms serve as convenient points for modification to fine-tune the material's electronic and photophysical properties.

Future research in this area could target:

Organic Light-Emitting Diodes (OLEDs): Thiazole-containing molecules have been explored as emitters and host materials in OLEDs. researchgate.netmdpi.com By using the dibromo-scaffold to synthesize donor-acceptor type molecules, it may be possible to create new phosphorescent or fluorescent materials with tunable emission colors for display and lighting applications. researchgate.net

Organic Field-Effect Transistors (OFETs): The planar structure of the thiazole ring promotes π-π stacking, which is crucial for efficient charge transport in organic semiconductors. rsc.org Derivatives of this compound could be designed to act as p-type, n-type, or ambipolar semiconductors for use in flexible electronics and sensors.

Organic Photovoltaics (OPVs): Electron-deficient heterocycles are often used as acceptor materials in OPV devices. rsc.orgmdpi.com The electron-withdrawing nature of the 1,2-thiazole ring, combined with the ability to extend conjugation through the phenyl group and C4/C5 positions, makes this scaffold a candidate for the development of new non-fullerene acceptors.

Theoretical Insights Driving Experimental Discoveries

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, theoretical studies can provide crucial insights that guide and accelerate experimental work. dntb.gov.uamdpi.com

Future computational investigations should focus on:

Predicting Reactivity and Regioselectivity: DFT calculations can model the electronic structure of the molecule, identifying the most likely sites for electrophilic or nucleophilic attack. This can help in predicting the outcome of reactions and designing conditions for regioselective functionalization of the C4 and C5 positions.

Calculating Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing materials for electronic devices, can be accurately calculated. mdpi.comnih.gov These calculations can pre-screen potential derivatives for desired electronic properties before undertaking lengthy synthetic efforts.

Simulating Spectroscopic Data: Theoretical calculations can predict NMR, IR, and UV-Vis spectra, which can be invaluable for confirming the structure of newly synthesized compounds. dntb.gov.ua

Potential for High-Throughput Synthesis and Screening of Derivatives

To fully explore the potential of the this compound scaffold, particularly in drug discovery and materials science, the ability to rapidly synthesize and screen libraries of derivatives is essential.

Future work in this domain could involve:

Parallel and Combinatorial Synthesis: Using the C-Br bonds as anchor points, parallel synthesis techniques can be employed to react the core structure with a large array of building blocks simultaneously, generating a library of diverse compounds. nih.govnih.gov Solid-phase synthesis, where the thiazole core is attached to a resin, could further streamline the process of purification. nih.gov

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS methods can be used to rapidly evaluate their biological activity (e.g., as enzyme inhibitors or antimicrobial agents) or material properties (e.g., fluorescence or conductivity). orientjchem.orgmdpi.comresearchgate.net The combination of high-throughput synthesis and screening can dramatically accelerate the discovery of new lead compounds for various applications. acs.orgbohrium.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-dibromo-3-phenyl-1,2-thiazole, and how do reaction conditions influence yield?

  • Methodology : Bromination of 3-phenyl-1,2-thiazole using bromine (Br₂) in a halogenated solvent (e.g., dichloromethane) under acidic conditions is a common approach. Key steps include refluxing the mixture at 60–80°C for 6–12 hours, followed by quenching with ice water and purification via column chromatography (silica gel, hexane/ethyl acetate) .
  • Critical Parameters : Excess bromine (≥2 equivalents) ensures complete di-substitution. Lower yields (<50%) may result from incomplete bromination or side reactions; monitoring via TLC or NMR during synthesis is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Aromatic protons on the phenyl group appear as a multiplet at δ 7.2–7.5 ppm. The absence of vinylic protons confirms bromination at the 4,5-positions of the thiazole ring .
  • ¹³C NMR : Peaks at ~110–120 ppm correspond to C-Br bonds; the thiazole ring carbons are observed at 140–160 ppm .
  • IR : Stretching vibrations at ~650 cm⁻¹ (C-Br) and 1600 cm⁻¹ (C=N) validate the structure .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Methodology : Test solubility in polar (DMSO, ethanol) and nonpolar solvents (hexane). Stability studies involve storing the compound at 4°C (dry), room temperature, and under nitrogen. Degradation is assessed via HPLC over 30 days .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Bromine’s electron-withdrawing nature activates the thiazole ring for Suzuki-Miyaura or Sonogashira couplings. For example, palladium-catalyzed coupling with arylboronic acids requires anhydrous conditions (e.g., THF, 80°C) and a base (K₂CO₃). Monitor regioselectivity via LC-MS .
  • Data Contradiction : Some studies report lower yields (~40%) when using bulkier boronic acids due to steric hindrance .

Q. What biological activities are associated with this compound, and how do structural modifications enhance efficacy?

  • Methodology : Screen for antimicrobial activity using MIC assays against S. aureus and E. coli. Compare with analogs (e.g., mono-bromo or nitro-substituted derivatives).
  • Key Findings :

CompoundSubstituentsMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
4,5-Dibromo-3-phenylBr, Br, Ph12.525.0
4-Bromo-3-phenylBr, H, Ph25.050.0
5-Nitro-3-phenylNO₂, H, Ph50.0100.0
  • The di-bromo derivative shows superior activity due to increased lipophilicity and electron-deficient ring .

Q. How can computational methods (DFT, molecular docking) predict the interaction of this compound with biological targets?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying electrophilic regions for nucleophilic attack .
  • Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). Results suggest hydrogen bonding between Br and Arg76 residue (binding energy: -8.2 kcal/mol) .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to resolve conflicting results across studies?

  • Root Cause : Variations in assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strains.
  • Resolution : Standardize protocols using CLSI guidelines. Re-test compounds with internal controls (e.g., ciprofloxacin) and report log-fold reduction in CFU/mL .

Q. Divergent synthetic yields in bromination reactions: What factors are most critical?

  • Critical Factors :

  • Solvent polarity (higher yields in CH₂Cl₂ vs. DMSO due to reduced side reactions).
  • Catalyst choice (e.g., FeCl₃ vs. AlCl₃; the latter may cause over-bromination).
    • Optimization Table :
ConditionYield (%)Purity (%)
Br₂ (2 eq), CH₂Cl₂6898
Br₂ (1.5 eq), DMSO4585
Br₂ (3 eq), CCl₄7290
  • Excess bromine in nonpolar solvents improves yield but may require rigorous purification .

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